molecular formula C11H14FNO3 B6638420 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide

Cat. No. B6638420
M. Wt: 227.23 g/mol
InChI Key: OLIVWOGHBGNEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide, also known as FHBA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide inhibits SIRT2 by binding to its catalytic site, preventing the enzyme from carrying out its normal function. This inhibition leads to the accumulation of acetylated proteins, which in turn affects various cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide can induce cell death in cancer cells, particularly in breast, lung, and prostate cancers. Additionally, 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide in lab experiments is its specificity for SIRT2, which allows for targeted inhibition of this enzyme. However, 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide's potency can also be a limitation, as it may lead to off-target effects and toxicity at high concentrations.

Future Directions

Future research on 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide could focus on its potential use in combination therapy for cancer treatment, as well as its effects on other cellular processes beyond SIRT2 inhibition. Additionally, further studies could investigate the optimal dosing and delivery methods for 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide to minimize toxicity and maximize efficacy.
In conclusion, 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide is a promising compound with potential applications in cancer treatment, neurodegenerative diseases, and metabolic disorders. Its specificity for SIRT2 inhibition makes it a valuable tool for studying this enzyme's role in cellular processes, and further research could uncover even more potential uses for 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide in the future.

Synthesis Methods

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide can be synthesized through a multi-step process involving the reaction of 2-fluoro-6-nitrophenol with 4-hydroxy-2-butanone, followed by reduction and acylation. The resulting compound is then purified through column chromatography to obtain 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide in high yield and purity.

Scientific Research Applications

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has been found to be a potent inhibitor of the enzyme sirtuin 2 (SIRT2), which plays a role in various cellular processes such as DNA damage repair, metabolism, and aging. As such, 2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide has been studied for its potential use in cancer treatment, neurodegenerative diseases, and metabolic disorders.

properties

IUPAC Name

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-7(5-6-14)13-11(16)10-8(12)3-2-4-9(10)15/h2-4,7,14-15H,5-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIVWOGHBGNEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)C1=C(C=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-6-hydroxy-N-(4-hydroxybutan-2-yl)benzamide

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